molecular formula C16H21N3O B092799 2-Benzylidenecyclooctanone semicarbazone CAS No. 16983-73-6

2-Benzylidenecyclooctanone semicarbazone

Cat. No. B092799
CAS RN: 16983-73-6
M. Wt: 271.36 g/mol
InChI Key: LLBXTCMHCXSQNS-TVYBWHDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidenecyclooctanone semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cyclooctanone, and its unique chemical structure has led to a wide range of investigations into its properties and potential uses.

Mechanism Of Action

The mechanism of action of 2-Benzylidenecyclooctanone semicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzymes targeted.

Biochemical And Physiological Effects

Studies have shown that 2-Benzylidenecyclooctanone semicarbazone can have a range of effects on cellular processes. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Benzylidenecyclooctanone semicarbazone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Benzylidenecyclooctanone semicarbazone. One avenue of investigation could be to further explore its anti-tumor activity and potential use in cancer treatment. Another direction could be to investigate its potential as a fluorescent probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2-Benzylidenecyclooctanone semicarbazone involves the reaction of cyclooctanone with benzaldehyde and semicarbazide. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.

Scientific Research Applications

2-Benzylidenecyclooctanone semicarbazone has been studied for its potential applications in a variety of scientific fields. It has been investigated for its anti-tumor activity, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

16983-73-6

Product Name

2-Benzylidenecyclooctanone semicarbazone

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea

InChI

InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15-

InChI Key

LLBXTCMHCXSQNS-TVYBWHDCSA-N

Isomeric SMILES

C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1

SMILES

C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1

Canonical SMILES

C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1

synonyms

2-Benzylidenecyclooctanone semicarbazone

Origin of Product

United States

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